Cas no 1567607-58-2 ((2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide)
![(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide structure](https://www.kuujia.com/scimg/cas/1567607-58-2x500.png)
(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide Chemical and Physical Properties
Names and Identifiers
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- EN300-360422
- (2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide
- 1567607-58-2
-
- Inchi: 1S/C14H22N2O2/c1-4-13(15)14(17)16-10(3)11-7-6-8-12(9-11)18-5-2/h6-10,13H,4-5,15H2,1-3H3,(H,16,17)/t10?,13-/m0/s1
- InChI Key: HHAVELCYKFRKQM-HQVZTVAUSA-N
- SMILES: O(CC)C1=CC=CC(=C1)C(C)NC([C@H](CC)N)=O
Computed Properties
- Exact Mass: 250.168127949g/mol
- Monoisotopic Mass: 250.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.4Ų
- XLogP3: 1.8
(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-360422-1.0g |
(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide |
1567607-58-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-360422-0.05g |
(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide |
1567607-58-2 | 0.05g |
$1991.0 | 2023-03-07 | ||
Enamine | EN300-360422-0.1g |
(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide |
1567607-58-2 | 0.1g |
$2086.0 | 2023-03-07 | ||
Enamine | EN300-360422-5.0g |
(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide |
1567607-58-2 | 5.0g |
$6876.0 | 2023-03-07 | ||
Enamine | EN300-360422-0.25g |
(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide |
1567607-58-2 | 0.25g |
$2180.0 | 2023-03-07 | ||
Enamine | EN300-360422-0.5g |
(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide |
1567607-58-2 | 0.5g |
$2275.0 | 2023-03-07 | ||
Enamine | EN300-360422-10.0g |
(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide |
1567607-58-2 | 10.0g |
$10196.0 | 2023-03-07 | ||
Enamine | EN300-360422-2.5g |
(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide |
1567607-58-2 | 2.5g |
$4648.0 | 2023-03-07 |
(2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide Related Literature
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
Additional information on (2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide
Introduction to (2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide (CAS No. 1567607-58-2)
The compound (2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide (CAS No. 1567607-58-2) is a structurally complex organic molecule with significant potential in the fields of pharmacology and organic synthesis. This compound belongs to the class of α-amino amides, which are widely studied for their role in peptide synthesis and as building blocks in medicinal chemistry. The molecule's structure features a chiral center at the second carbon of the butanamide backbone, which is critical for its stereochemical properties and biological activity.
Recent advancements in stereochemistry and asymmetric synthesis have enabled researchers to explore the enantiomeric forms of this compound, particularly focusing on its (2S) configuration. This configuration has shown promise in various bioassays, suggesting potential applications in drug development. The presence of the 3-ethoxyphenyl group introduces electronic and steric effects that influence the compound's solubility, stability, and interaction with biological targets.
One of the most intriguing aspects of (2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide is its role as a substrate in peptide coupling reactions. Its amide functionality makes it a valuable reagent in solid-phase synthesis, where it can be used to construct more complex peptide structures with high efficiency. Moreover, the ethoxyphenyl substituent enhances the molecule's lipophilicity, which is advantageous for improving drug-like properties such as membrane permeability.
Recent studies have also highlighted the importance of this compound in understanding enzyme mechanisms, particularly those involving amino acid derivatives. For instance, researchers have utilized this compound to investigate the catalytic activity of peptidases and proteases, providing insights into enzyme-substrate interactions at the molecular level. These findings underscore the compound's utility as a tool in enzymology and biochemistry.
In terms of synthesis, (2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide can be prepared via several routes, including nucleophilic acyl substitution and peptide coupling techniques. The choice of synthetic pathway depends on factors such as scalability, stereochemical control, and cost-effectiveness. Advances in asymmetric catalysis have further enhanced the ability to produce this compound with high enantiomeric excess, making it more accessible for research and development purposes.
Looking ahead, the potential applications of (2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide extend beyond traditional medicinal chemistry. Its unique structure makes it a candidate for exploring novel therapeutic strategies, such as targeted drug delivery and immuno-oncology. Additionally, ongoing research into its pharmacokinetic properties is expected to shed light on its suitability as a lead compound for drug discovery programs.
In conclusion, (2S)-2-amino-N-[1-(3-ethoxyphenyl)ethyl]butanamide (CAS No. 1567607-58-2) is a versatile compound with significant implications in organic synthesis and pharmacology. Its chiral nature, functional groups, and potential biological activities make it a valuable tool for researchers across various disciplines. As new insights emerge from ongoing studies, this compound is poised to play an increasingly important role in advancing our understanding of molecular interactions and therapeutic development.
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